2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O3S/c1-21-8-4-2-7(3-5-8)13-18-19-14(22-13)17-12(20)9-6-10(15)23-11(9)16/h2-6H,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQQNSWDVSGHQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling (Method A)
Adapted from PMC2760932, 2,5-dichlorothiophene-3-carboxylic acid (1.0 equiv) is activated with 1,1'-carbonyldiimidazole (CDI, 1.1 equiv) in tetrahydrofuran (THF) at room temperature for 2 hours. The resultant acyl imidazole is reacted with 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (1.0 equiv) at 0°C, followed by warming to room temperature for 3 hours. The crude product is purified via recrystallization from ether, yielding the target carboxamide in 72% purity.
Acid Chloride Route (Method B)
Thionyl chloride (SOCl$$_2$$, 2.0 equiv) is added to 2,5-dichlorothiophene-3-carboxylic acid in anhydrous dichloromethane under reflux for 3 hours. The acyl chloride is isolated by evaporation and reacted with the oxadiazol-2-amine in chloroform with aqueous NaOH at 0°C. This method achieves a higher yield (85%) but requires stringent moisture control.
Comparative Data :
| Method | Reagent | Solvent | Yield | Purity |
|---|---|---|---|---|
| A | CDI | THF | 72% | 95% |
| B | SOCl$$_2$$ | CHCl$$_3$$ | 85% | 98% |
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like THF and DMF enhance reaction rates in CDI-mediated couplings but may lead to imidazole byproducts. Non-polar solvents (e.g., chloroform) improve selectivity in acid chloride reactions.
Temperature Control
Exothermic reactions during acyl chloride formation necessitate cooling to 0°C to prevent decomposition. Conversely, CDI-mediated couplings proceed efficiently at room temperature.
Purification Techniques
Column chromatography (ethyl acetate/hexane gradients) and recrystallization (ethanol or ether) are critical for isolating high-purity product.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity with a retention time of 6.8 minutes.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The following table highlights key structural and molecular differences between the target compound and analogs from the Screening Compounds Database () and literature:
- Key Observations: The target compound’s dichlorothiophene and methoxyphenyl groups distinguish it from M410-0004, which features methyl substituents. This likely increases the target’s molecular weight and lipophilicity compared to M410-0004 . M350-0900 has a larger, more complex structure with an ether-linked anilino group, which may reduce bioavailability compared to the target’s simpler carboxamide linkage .
Antifungal Potential
Compounds like LMM5 and LMM11 () share the 1,3,4-oxadiazole core but incorporate sulfamoylbenzamide groups. These were tested against fungal strains and showed moderate activity, though fluconazole outperformed them. The target compound’s dichlorothiophene moiety may enhance antifungal efficacy due to increased membrane interaction, but direct comparative data are unavailable .
Electronic and Solubility Profiles
- Methoxy vs.
- Chlorination Impact: Dichlorination increases electronegativity and lipophilicity, which may improve target binding but reduce aqueous solubility relative to non-halogenated analogs .
Biological Activity
The compound 2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.
Synthesis of the Compound
The synthesis of the target compound involves a multi-step process starting from readily available precursors. The method typically includes:
- Formation of the Oxadiazole Ring : A precursor containing a methoxyphenyl group is reacted to form the oxadiazole moiety.
- Chlorination : The introduction of chlorine atoms at the 2 and 5 positions of the thiophene ring enhances biological activity.
- Carboxamide Formation : The final step involves converting the carboxylic acid derivative into an amide.
The detailed synthetic pathway can be summarized as follows:
- Starting Materials : 5-amino-1,3,4-thiadiazole-2-thiol and 2-chloro-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone.
- Reagents : Potassium hydroxide and potassium iodide are used for selective alkylation.
Anticancer Activity
The anticancer potential of the compound was evaluated through in vitro assays against a panel of cancer cell lines representing various types of cancers, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.
Key Findings :
- The compound exhibited low anticancer activity overall.
- Notably sensitive cell lines included certain leukemia types, indicating a possible selective effect against hematological malignancies.
| Cancer Type | Sensitivity (10 µM) |
|---|---|
| Leukemia | High |
| Melanoma | Low |
| Lung | Low |
| Colon | Low |
| Breast | Low |
Antimicrobial Activity
In addition to its anticancer properties, the compound's antimicrobial activity has been investigated. Studies have shown that derivatives containing oxadiazole and thiophene structures often exhibit significant antibacterial effects.
Evaluation Methodology :
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays were performed against various pathogens.
Results Summary :
- Compounds with similar structural motifs demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Studies indicate that:
- Chlorine Substitution : The presence of chlorine at the 2 and 5 positions on the thiophene ring significantly enhances cytotoxicity.
- Methoxy Group Influence : The methoxy group on the phenyl ring contributes positively to both anticancer and antimicrobial activities by improving lipophilicity and cellular uptake.
Case Studies
Several studies have explored similar compounds with varying substitutions on the oxadiazole or thiophene rings:
- Parikh et al. (2020) reported that substituted oxadiazoles showed potent anti-tuberculosis activity with specific MIC values against Mycobacterium tuberculosis strains.
- Villemagne et al. (2020) synthesized new oxadiazole compounds that demonstrated significant inhibition against drug-resistant strains.
These findings underscore the importance of structural modifications in enhancing biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
